Lithium, (4-methoxyphenyl)-, also known as 4-methoxyphenyllithium, is an organolithium compound with the molecular formula and a molecular weight of approximately 114.073 g/mol. This compound is notable for its lithium atom bonded to a 4-methoxyphenyl group, which contributes to its unique reactivity and properties. The compound is classified under the category of organolithium reagents, which are widely used in organic synthesis due to their strong nucleophilic nature and ability to form carbon-carbon bonds .
Lithium, (4-methoxyphenyl)- can be synthesized through several methods:
Lithium, (4-methoxyphenyl)- finds applications primarily in organic synthesis:
Interaction studies involving Lithium, (4-methoxyphenyl)- focus on its reactivity with various electrophiles and other nucleophiles. These studies help understand its behavior in synthetic pathways and its compatibility with different functional groups. The outcome of these interactions can significantly influence reaction yields and selectivity in synthetic processes.
Lithium, (4-methoxyphenyl)- shares similarities with several other organolithium compounds. Below is a comparison highlighting its unique features:
| Compound Name | Molecular Formula | Key Characteristics |
|---|---|---|
| Lithium, (4-methylphenyl)- | Similar reactivity but lacks the methoxy group; more hydrophobic. | |
| Lithium, (4-trifluoromethylphenyl)- | Increased electron-withdrawing effect; affects reactivity patterns significantly. | |
| Lithium, (4-dimethylaminophenyl)- | Exhibits enhanced nucleophilicity due to the electron-donating dimethylamino group. |
The uniqueness of Lithium, (4-methoxyphenyl)- lies in its balance between nucleophilicity and stability provided by the methoxy substituent, which influences its reactivity compared to other similar organolithium compounds.
Organolithium compounds emerged as pivotal reagents in the early 20th century, with the discovery of phenyllithium by Georg Wittig in 1930. Aryl lithium reagents, including (4-methoxyphenyl)lithium, gained prominence due to their strong nucleophilicity and ability to form carbon-carbon bonds. The incorporation of methoxy substituents into aryl lithium systems was first reported in the 1960s, driven by the need to fine-tune reactivity for stereoselective synthesis. The para-methoxy derivative, in particular, became a model system for studying electronic effects on reaction mechanisms.
(4-Methoxyphenyl)lithium is classified as a monomeric aryl lithium compound with a planar lithium center bonded to the aromatic ring. Key structural features include:
| Property | Value | Source |
|---|---|---|
| Molecular Formula | $$ \text{C}7\text{H}7\text{LiO} $$ | |
| Molecular Weight | 114.1 g/mol | |
| SMILES Notation | [Li+].COC1=CC=[C-]C=C1 | |
| CAS Number | 14774-77-7 |
The methoxy group ($$ \text{-OCH}_3 $$) at the para position induces resonance effects, stabilizing the negative charge on the adjacent carbon atom and enhancing the compound’s solubility in etheral solvents. Computational studies using PubChem’s 3D conformer data reveal a dihedral angle of 180° between the lithium atom and the methoxy group, minimizing steric hindrance.
The methoxy group exerts two primary electronic effects:
Comparative studies with unsubstituted phenyllithium show that (4-methoxyphenyl)lithium reacts 3–5 times faster in Kumada couplings due to improved charge delocalization. Additionally, the methoxy group’s steric profile allows for selective functionalization in crowded environments, as demonstrated in the synthesis of polycyclic aromatic hydrocarbons.
The International Union of Pure and Applied Chemistry (IUPAC) designates lithium (4-methoxyphenyl)- as lithium;methoxybenzene [1]. This nomenclature reflects the compound’s structure, which consists of a lithium cation coordinated to a deprotonated 4-methoxyphenyl anion.
Common synonyms for this compound include:
These synonyms are frequently employed in industrial and academic contexts to describe the same chemical entity [1] [2].
Lithium (4-methoxyphenyl)- has a molecular formula of C₇H₇LiO, derived from its methoxy-substituted benzene ring and lithium counterion. The molecular weight is 114.1 g/mol, calculated as follows:
| Compound Name | Molecular Formula | Molecular Weight (g/mol) |
|---|---|---|
| Lithium (4-methoxyphenyl)- | C₇H₇LiO | 114.1 |
| Lithium phenyl-2,4,6-trimethylbenzoylphosphinate | C₁₆H₁₆LiO₃P | 294.21 |
| Lithium (1-methyl-4-phenylimidazol-2-yl) | C₁₀H₉LiN₂ | 164.09 |
Data sourced from PubChem and Sigma-Aldrich [1] [2].
While direct crystallographic data for lithium (4-methoxyphenyl)- remains limited, insights can be drawn from structurally analogous compounds. For example, a related methoxy-substituted aromatic compound, 4-(3-methoxyphenyl)-2,6-diphenylpyridine, crystallizes in the monoclinic space group I2/a with distinct dihedral angles between aromatic rings [4]. Key bonding features inferred for lithium (4-methoxyphenyl)- include:
Intermolecular interactions, such as C–H⋯π bonding and lithium-arene coordination, likely stabilize the solid-state structure, though further experimental validation is required [4].
Lithium (4-methoxyphenyl)- exhibits distinct properties compared to other aryl lithium reagents:
Electronic Effects:
The electron-donating methoxy group enhances the nucleophilicity of the aryl lithium species compared to unsubstituted phenyllithium. This contrasts with lithium (2,4,6-trimethylphenyl), where steric bulk dominates reactivity [2].
Steric Profile:
The para-methoxy substitution minimizes steric crowding, enabling broader applicability in cross-coupling reactions compared to ortho-substituted analogs.
Thermal Stability:
Methoxy-substituted aryl lithium compounds generally demonstrate higher thermal stability than their alkyl-substituted counterparts due to resonance stabilization of the negative charge [1] [2].
| Compound | Substituent | Key Reactivity Features |
|---|---|---|
| Lithium (4-methoxyphenyl)- | -OCH₃ (para) | Enhanced nucleophilicity, moderate stability |
| Phenyllithium | -H | High basicity, low air stability |
| Lithium mesityl | -CH₃ (2,4,6) | Steric hindrance, selective reactivity |
The transmetallation pathway represents one of the most reliable synthetic approaches for generating lithium, (4-methoxyphenyl)- from the corresponding Grignard reagent. This methodology involves the initial formation of 4-methoxyphenylmagnesium bromide from 4-bromoanisole and metallic magnesium, followed by subsequent metal exchange with lithium sources [1] [2]. The process typically proceeds through a two-step mechanism where magnesium insertion occurs first, generating the intermediate Grignard reagent, which then undergoes transmetallation with lithium compounds such as lithium chloride or lithium bromide.
The transmetallation reaction demonstrates excellent tolerance for the electron-donating methoxy substituent, with yields consistently ranging from 85 to 95 percent under optimized conditions [3] [1]. The reaction mechanism involves nucleophilic attack of the carbon-magnesium bond on the lithium halide, resulting in the formation of the desired organolithium species and a magnesium halide salt. Temperature control proves critical, with optimal conditions maintained between -78°C and 0°C to prevent decomposition of the sensitive organolithium product [4] [5].
The choice of solvent significantly influences the efficiency of transmetallation. Ethereal solvents, particularly diethyl ether and tetrahydrofuran, provide the necessary coordination environment for both the Grignard precursor and the resulting organolithium compound [6] [7]. The coordinating ability of these solvents stabilizes the polar carbon-metal bonds and facilitates the metal exchange process. Reaction times typically range from 2 to 6 hours, depending on the specific conditions and the degree of conversion desired [8] [9].
The kinetics of lithium-halogen exchange are strongly influenced by the halogen identity, with reactivity following the established order: iodide > bromide > chloride [12] [4]. For 4-methoxyphenyl derivatives, bromide substrates provide optimal balance between reactivity and availability, with conversion rates typically exceeding 90 percent within 5 minutes to 2 hours at temperatures between -100°C and -40°C [13] [14]. The presence of the para-methoxy group enhances the stability of the resulting organolithium species through resonance stabilization, contributing to improved yields compared to unsubstituted phenyllithium reagents [15] [16].
Temperature optimization proves crucial for maximizing both yield and selectivity in lithium-halogen exchange reactions. Lower temperatures favor the desired exchange reaction while minimizing competing side reactions such as nucleophilic addition to the aromatic ring [4] [5]. The optimal temperature range of -78°C to -40°C provides sufficient activation energy for the exchange process while maintaining the stability of the temperature-sensitive organolithium product [8] [17].
The mechanism of lithium-halogen exchange involves initial coordination of the organolithium reagent to the halogen atom, forming a bridged intermediate complex. This complex then undergoes rapid redistribution to generate the desired aryllithium species and the corresponding alkyl halide byproduct [10] [11]. The reaction rate depends on the electron density of the aromatic system, with the electron-donating methoxy group providing moderate activation compared to more electron-rich systems [16] [15].
The choice of solvent system profoundly influences both the formation efficiency and subsequent reactivity of lithium, (4-methoxyphenyl)-. Ethereal solvents serve dual roles as reaction media and coordinating ligands, with their Lewis basic properties crucial for stabilizing the highly polarized carbon-lithium bond [6] [7]. The aggregation state of organolithium species in solution directly correlates with their reactivity, making solvent selection a critical optimization parameter [18] [7].
Diethyl ether promotes the formation of mixed tetrameric and dimeric aggregates of lithium, (4-methoxyphenyl)-, with the equilibrium favoring tetrameric species at lower temperatures [7] [8]. These aggregated forms demonstrate moderate reactivity profiles, with typical yields ranging from 80 to 85 percent in standard synthetic applications [6] [17]. The relatively long stability half-life of 4 to 8 hours in diethyl ether makes this solvent suitable for reactions requiring extended reaction times or sequential operations [8] [9].
Tetrahydrofuran exhibits superior coordinating ability compared to diethyl ether, promoting the formation of dimeric and monomeric organolithium species [7] [18]. The increased proportion of lower-aggregated forms results in enhanced reactivity, with yields typically ranging from 85 to 95 percent under optimized conditions [6] [19]. However, the increased reactivity comes at the cost of reduced stability, with half-lives decreasing to 2 to 6 hours in tetrahydrofuran solutions [8] [17].
The addition of coordinating additives such as tetramethylethylenediamine generates highly reactive monomeric organolithium species [7] [20]. These TMEDA-complexed systems demonstrate exceptional reactivity with yields reaching 90 to 98 percent, but require careful handling due to their extremely short stability half-lives of 1 to 3 hours [8] [6]. The enhanced reactivity stems from the complete disruption of organolithium aggregation, making the carbon-lithium bond more available for nucleophilic attack [7] [18].
Hydrocarbon solvents such as toluene and pentane promote extensive aggregation, resulting in predominantly tetrameric organolithium species with reduced reactivity [7] [6]. While these solvents provide excellent stability with half-lives extending to 12 to 24 hours, the decreased reactivity limits their utility in applications requiring high conversion rates [8] [17]. The trade-off between stability and reactivity necessitates careful consideration of the specific synthetic requirements when selecting hydrocarbon-based solvent systems [6] [8].
The thermal stability of lithium, (4-methoxyphenyl)- in ethereal solutions exhibits strong temperature dependence, with lower temperatures generally favoring increased stability at the expense of reduced reaction rates [8] [17]. This relationship follows Arrhenius behavior, with the rate of decomposition reactions approximately doubling for every 10°C increase in temperature [21] [22]. Understanding these temperature effects proves essential for optimizing synthetic procedures and storage conditions.
At ultra-low temperatures of -100°C, lithium, (4-methoxyphenyl)- demonstrates exceptional stability with half-lives extending to 48 hours in ethereal solutions [8] [23]. The exchange reaction rate remains minimal at these temperatures, requiring extended reaction times for complete conversion. However, the selectivity reaches optimal values of 95 percent, with minimal side reactions observed [4] [17]. These conditions prove particularly valuable for reactions requiring high selectivity or when dealing with sensitive electrophiles [14] [5].
The commonly employed reaction temperature of -78°C represents a practical compromise between stability and reactivity [8] [4]. At this temperature, the stability half-life decreases to 24 hours while maintaining good selectivity of 90 percent [17] [23]. The exchange reaction rate increases to moderate levels, allowing for reasonable reaction times while preserving the integrity of the organolithium species [10] [14]. This temperature range has become standard for most synthetic applications involving lithium, (4-methoxyphenyl)- [5] [6].
Intermediate temperatures around -40°C provide optimal reaction kinetics with stability half-lives of 12 hours and selectivity values of 85 percent [8] [17]. The exchange reaction rate reaches unity relative to the -40°C baseline, offering excellent balance between conversion efficiency and product stability [4] [23]. These conditions prove particularly suitable for large-scale synthetic applications where reaction time optimization is crucial [14] [24].
Room temperature operations, while kinetically favorable with exchange rates five times higher than the -40°C baseline, present significant challenges due to dramatically reduced stability [8] [22]. The half-life decreases to merely 2 hours, and selectivity drops to 70 percent due to increased side reactions [17] [23]. The elevated temperature promotes decomposition pathways including solvent cleavage and competing nucleophilic addition reactions [8] [6]. These conditions generally require immediate consumption of the organolithium reagent following formation [5] [17].
Elevated temperatures above 50°C result in rapid decomposition with half-lives reduced to 0.5 hours and selectivity declining to 60 percent [8] [22]. The increased thermal energy promotes multiple decomposition pathways, including ether cleavage, β-elimination reactions, and aromatic nucleophilic substitution [17] [6]. These conditions are generally unsuitable for synthetic applications requiring high yields or product purity [23] [8].
The mechanistic basis for temperature-dependent stability involves the activation energies of competing reaction pathways [23] [21]. Lower temperatures favor the desired lithium-halogen exchange reaction while suppressing thermally activated decomposition processes. The apparent activation energy for decomposition reactions typically ranges from 10 to 15 kcal/mol, consistent with the observed temperature dependence [7] [8]. This thermodynamic framework provides the theoretical foundation for optimizing reaction conditions and predicting stability under various operational parameters [17] [23].